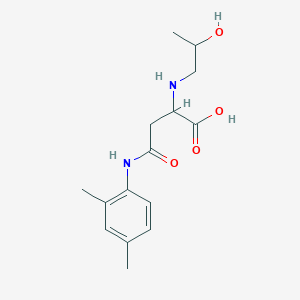
4-((2,4-Dimethylphenyl)amino)-2-((2-hydroxypropyl)amino)-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((2,4-Dimethylphenyl)amino)-2-((2-hydroxypropyl)amino)-4-oxobutanoic acid, also known as DAPA, is a synthetic compound that has gained attention in the scientific community for its potential applications in various fields. DAPA is a derivative of the amino acid leucine and has been found to exhibit promising biological activity. In
Aplicaciones Científicas De Investigación
Vibrational Spectroscopy and Molecular Structure
4-((2,4-Dimethylphenyl)amino)-2-((2-hydroxypropyl)amino)-4-oxobutanoic acid and its derivatives have been extensively studied for their molecular structure using vibrational spectroscopy methods like FT-IR and Raman spectroscopy. These studies help in understanding the molecular geometry and electronic properties of the compound. For example, a study on a similar compound, 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, detailed its structure using various spectroscopic methods and theoretical calculations, highlighting the interactions and bond strengths within the molecule (Rahul Raju et al., 2015).
Fluorescent Probes for β-Amyloid
Derivatives of this compound have been developed as fluorescent probes for β-amyloid, crucial for understanding and potentially diagnosing Alzheimer’s disease. A particular derivative showed high binding affinities towards Aβ(1–40) aggregates, making it a powerful tool for molecular diagnosis of Alzheimer’s disease (Huan-bao Fa et al., 2015).
Nonlinear Optical Properties
These compounds have also been explored for their nonlinear optical properties, which are important in the field of photonics and optoelectronics. The study of hyperpolarizability and infrared intensities of such molecules contributes to the development of new materials for optical applications (K. Vanasundari et al., 2018).
Antimicrobial and Anti-Diabetic Properties
Some derivatives of this compound have shown promising results in the medical field. For instance, certain compounds have demonstrated antimicrobial activity (V. O. Koz’minykh et al., 2004). Additionally, a derivative was synthesized and proposed as an insulinotropic agent for the treatment of non-insulin dependent diabetes mellitus, showing potential in managing type-2 diabetes mellitus in experimental rats (Nikhil Khurana et al., 2018).
Supramolecular Studies
The compound's derivatives have been utilized in supramolecular studies. The understanding of hydrogen bonding, Van der Waals interactions, and molecular geometry in such molecules can lead to insights into the development of new materials and drugs (R. F. Fernandes et al., 2017).
Propiedades
IUPAC Name |
4-(2,4-dimethylanilino)-2-(2-hydroxypropylamino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4/c1-9-4-5-12(10(2)6-9)17-14(19)7-13(15(20)21)16-8-11(3)18/h4-6,11,13,16,18H,7-8H2,1-3H3,(H,17,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYXCMKQQFIVPGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CC(C(=O)O)NCC(C)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

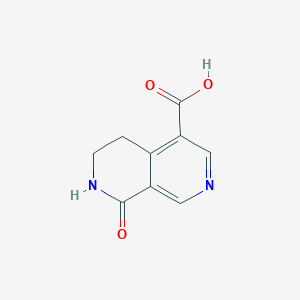
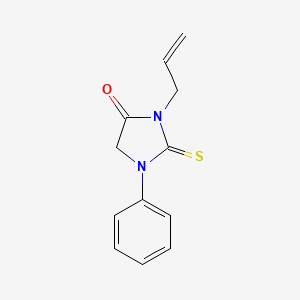

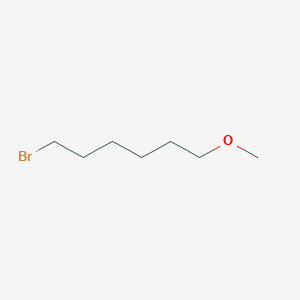
![5-isopropyl-N-(3-morpholinopropyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2477246.png)

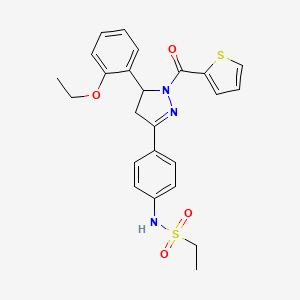
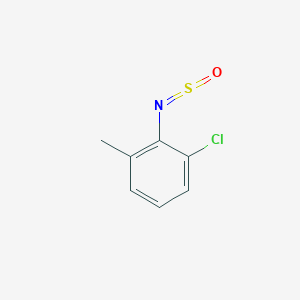


![1-(2-Methoxypyridin-4-yl)-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-2-one](/img/structure/B2477255.png)
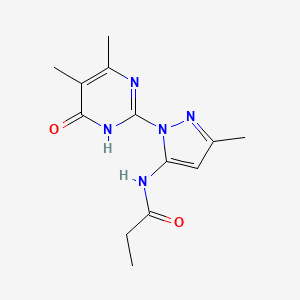
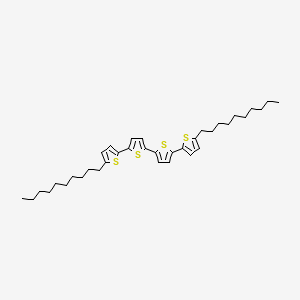
![3-Methyl-[1,3'-bipiperidine]-2'-one](/img/structure/B2477261.png)